tert-butyl (s)-(1-hydroxypent-4-en-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (S)-(1-hydroxypent-4-en-2-yl)carbamate: is a compound that features a tert-butyl group, a hydroxyl group, and a carbamate group. This compound is often used in organic synthesis, particularly in the protection of amine groups during peptide synthesis. The tert-butyl group provides steric hindrance, which can influence the reactivity and stability of the compound in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (S)-(1-hydroxypent-4-en-2-yl)carbamate typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base. The reaction conditions can vary, but common bases include triethylamine or sodium bicarbonate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran .
Industrial Production Methods: Industrial production of tert-butyl carbamates often involves similar methods but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvent and base can be optimized to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (S)-(1-hydroxypent-4-en-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: PCC, Dess-Martin periodinane
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: TsCl, nucleophiles such as amines or thiols
Major Products Formed:
Oxidation: Formation of a carbonyl compound
Reduction: Formation of an amine
Substitution: Formation of substituted carbamates
Scientific Research Applications
Chemistry: tert-Butyl (S)-(1-hydroxypent-4-en-2-yl)carbamate is widely used as a protecting group for amines in peptide synthesis. It can be easily installed and removed under mild conditions, making it valuable in the synthesis of complex molecules .
Biology: In biological research, this compound can be used to modify peptides and proteins, allowing for the study of their structure and function. It can also be used in the development of enzyme inhibitors and other bioactive molecules .
Medicine: In medicinal chemistry, tert-butyl carbamates are used in the design and synthesis of pharmaceutical compounds. They can improve the stability and bioavailability of drugs by protecting reactive amine groups .
Industry: In the chemical industry, this compound is used in the production of agrochemicals, polymers, and other specialty chemicals. Its stability and reactivity make it a versatile intermediate in various industrial processes .
Mechanism of Action
The mechanism of action of tert-butyl (S)-(1-hydroxypent-4-en-2-yl)carbamate involves the protonation of the carbamate group, followed by the loss of the tert-butyl cation. This results in the formation of a carbamic acid intermediate, which can undergo decarboxylation to yield the free amine. The tert-butyl group provides steric hindrance, which can influence the reactivity and stability of the compound in various chemical reactions.
Comparison with Similar Compounds
- tert-Butyl carbamate
- Benzyl carbamate
- Methyl carbamate
- Phenyl carbamate
- Ethyl (4-aminophenyl)carbamate
Comparison: tert-Butyl (S)-(1-hydroxypent-4-en-2-yl)carbamate is unique due to the presence of the hydroxyl group and the pent-4-en-2-yl moiety. This structural feature provides additional reactivity and versatility compared to simpler carbamates like tert-butyl carbamate or benzyl carbamate. The hydroxyl group allows for further functionalization, making it valuable in complex organic synthesis .
Properties
IUPAC Name |
tert-butyl N-[(2S)-1-hydroxypent-4-en-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-5-6-8(7-12)11-9(13)14-10(2,3)4/h5,8,12H,1,6-7H2,2-4H3,(H,11,13)/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABDSMVSRKFOYMR-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC=C)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC=C)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.